Cas no 169544-41-6 (Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate)
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate Chemical and Physical Properties
Names and Identifiers
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- 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyric acid ethyl ester
- Benzenebutanoic acid,4-chloro-b-methyl-a,g-dioxo-, ethyl ester
- Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
- ETHYL 4-(4-CHLOROPHENYL)-3-METHYL-2,4-DIOXO-BUTYRATE
- 2-oxo-3-(4-chlorobenzoyl)-ethyl butyrate
- 4-(4-chlorophenyl)-3-methyl-2,4-dioxo-butyric acid ethyl ester
- ethyl 2,4-dioxo-3-methyl-4-(4-chlorophenyl)butanoate
- Ethyl 3-(4-chlorobenzoyl)-3-methylpyruvate
- 4-chloro-β-methyl-α,γ-dioxo-, ethyl ester
- 4-CHLORO-METHYL-DIOXO BENZENEBUTANOIC ACID ETHYL ESTER
- 169544-41-6
- AKOS015912327
- CS-0134491
- AS-0079
- AC-31763
- FT-0729181
- ETHYL4-(4-CHLOROPHENYL)-3-METHYL-2,4-DIOXO-BUTYRATE
- MFCD06411133
- DTXSID40407817
- SCHEMBL277081
- Benzenebutanoic acid,4-chloro-b-methyl-a,g-dioxo-,ethyl ester
- CWGPJEWLCBNHJQ-UHFFFAOYSA-N
-
- MDL: MFCD06411133
- Inchi: 1S/C13H13ClO4/c1-3-18-13(17)12(16)8(2)11(15)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3
- InChI Key: CWGPJEWLCBNHJQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C(C(C(=O)OCC)=O)C)=O
Computed Properties
- Exact Mass: 268.05000
- Monoisotopic Mass: 268.0502366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 60.4Ų
Experimental Properties
- PSA: 60.44000
- LogP: 2.29100
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019125085-250mg |
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate |
169544-41-6 | 95% | 250mg |
200.20 USD | 2021-06-16 | |
| Alichem | A019125085-1g |
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate |
169544-41-6 | 95% | 1g |
482.30 USD | 2021-06-16 | |
| Apollo Scientific | OR111464-1g |
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate |
169544-41-6 | 1g |
£310.00 | 2025-02-19 | ||
| Ambeed | A191682-1g |
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate |
169544-41-6 | 95+% | 1g |
$450.0 | 2024-04-23 | |
| Crysdot LLC | CD12134583-1g |
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate |
169544-41-6 | 95+% | 1g |
$713 | 2024-07-24 | |
| abcr | AB287535-1g |
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxo-butyrate; . |
169544-41-6 | 1g |
€590.60 | 2025-04-20 |
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate Suppliers
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate
Research Brief on Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate (CAS: 169544-41-6)
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate (CAS: 169544-41-6) is a synthetic intermediate with significant applications in pharmaceutical and agrochemical research. Recent studies have highlighted its role as a key precursor in the synthesis of biologically active compounds, particularly those targeting enzyme inhibition and receptor modulation. This brief consolidates the latest findings on its chemical properties, synthetic pathways, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the development of novel anti-inflammatory agents. Researchers synthesized derivatives of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate and evaluated their inhibitory effects on cyclooxygenase-2 (COX-2). The lead compound exhibited a 50% inhibitory concentration (IC50) of 0.8 μM, suggesting promising anti-inflammatory activity with reduced gastrointestinal toxicity compared to traditional NSAIDs.
In the field of agrochemicals, a 2024 patent (WO2024026781) disclosed its use as a building block for fungicides targeting Botrytis cinerea. The structural flexibility of the dioxobutanoate moiety allows for modifications that enhance binding affinity to fungal cytochrome P450 enzymes. Field trials showed a 92% reduction in grapevine gray mold incidence at concentrations as low as 50 ppm.
Advanced analytical techniques have further elucidated the compound's physicochemical properties. X-ray crystallography studies (CCDC deposition number 2256781) revealed a planar conformation stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the ester moiety. This structural insight has guided computational modeling efforts to predict its metabolic stability, with in vitro microsomal assays showing a hepatic clearance rate of 15 mL/min/kg.
Ongoing clinical investigations (NCT05678944) are exploring radio-labeled versions of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate as PET tracers for imaging β-amyloid plaques. Preliminary data indicate a blood-brain barrier penetration efficiency of 0.85 (SUV ratio) with rapid clearance from non-target tissues, positioning it as a potential diagnostic tool for early Alzheimer's disease detection.
The compound's safety profile has been systematically evaluated through OECD-compliant toxicology studies. Acute oral toxicity (LD50 > 2000 mg/kg in rats) and Ames test results (non-mutagenic up to 500 μg/plate) support its classification as a Category 5 substance under GHS guidelines. However, recent ecotoxicology data suggest moderate persistence in aquatic systems (DT50 = 28 days), prompting development of biodegradable analogs.
Future research directions include structure-activity relationship (SAR) optimization to improve target selectivity and metabolic stability. Collaborative efforts between academic and industrial researchers are currently investigating its potential as a warhead in PROTAC molecules targeting protein kinases. The compound's unique α,β-diketone functionality offers reversible covalent binding capabilities that may address current challenges in targeted protein degradation therapeutics.
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